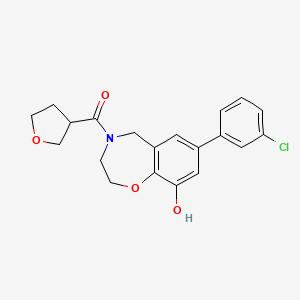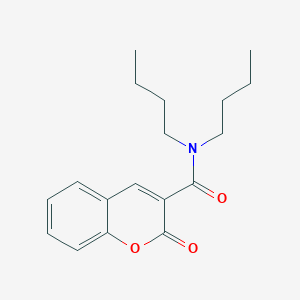
7-(3-chlorophenyl)-4-(tetrahydrofuran-3-ylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis of tetrahydro-1,4-benzoxazepines involves complex chemical processes, including hydrogen-bonded supramolecular assembly. These processes are affected by slight variations in molecular configuration and peripheral substituents (Gómez et al., 2008).
Molecular Structure Analysis
- The molecular structure of related tetrahydro-1,4-benzoxazepines includes features like hydrogen-bonded chains and sheets, which are influenced by various substituents (Gómez et al., 2009).
- These structures exhibit different configurations and conformations, which are pivotal in understanding their chemical behavior and potential applications (Gómez et al., 2010).
Chemical Reactions and Properties
- Tetrahydro-1,4-benzoxazepines are involved in various hydrogen-bonded interactions, which play a significant role in their chemical reactions (Blanco et al., 2012).
Physical Properties Analysis
- The physical properties of these compounds, such as crystallization patterns and molecular dimensions, are critical for understanding their stability and interactions (Liu et al., 2000).
Chemical Properties Analysis
- The chemical properties, including reactivity and potential interactions with other molecules, are influenced by their molecular geometry and hydrogen-bonded structures (Blanco et al., 2012).
Wissenschaftliche Forschungsanwendungen
Dopaminergic Activity
Substituted benzazepines, similar in structure to the compound of interest, have been synthesized and evaluated for their dopaminergic activity, showing promise as agonists of central and peripheral dopamine receptors. These compounds are prepared through specific synthetic pathways and have shown preliminary evidence of dopaminergic activity in animal models. The most potent compounds in these series were those with specific substituents, indicating their potential for further investigation in neuroscience research (Pfeiffer et al., 1982).
Structural and Supramolecular Studies
Research on aryl-substituted tetrahydro-1,4-epoxy-1-benzazepines has provided insights into their molecular configurations, conformations, and patterns of supramolecular aggregation. These studies highlight the importance of peripheral substituents in determining the molecular and supramolecular properties of benzazepines, which can be critical for their biological activities and applications in material science (Gómez et al., 2008).
Inhibition of Squalene Synthase
The benzoxazepine class has also been investigated for its potential in inhibiting squalene synthase, an enzyme critical in the cholesterol biosynthesis pathway. Derivatives of benzoxazepines have been synthesized and evaluated, revealing potent inhibitory activity, which underscores their potential application in treating hypercholesterolemia and related conditions (Miki et al., 2002).
Eigenschaften
IUPAC Name |
[7-(3-chlorophenyl)-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c21-17-3-1-2-13(9-17)15-8-16-11-22(20(24)14-4-6-25-12-14)5-7-26-19(16)18(23)10-15/h1-3,8-10,14,23H,4-7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHXDPQBPWJBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCOC3=C(C2)C=C(C=C3O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-5-(3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5500080.png)
![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)
![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5500089.png)
![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)

![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)
![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)
![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)
